N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenecarboxamide
Description
Historical Development of Dibenzo[b,f]oxazepine Scaffold in Medicinal Chemistry
The dibenzo[b,f]oxazepine (DBO) scaffold emerged in the mid-20th century as a structurally unique heterocyclic system with dual pharmaceutical and chemical applications. Initially developed for non-therapeutic purposes, the British Ministry of Defence pioneered CR gas (dibenzo[b,f]oxazepine) in the late 1950s as a potent lachrymatory agent. This early work demonstrated the scaffold’s capacity to interact with biological systems, particularly through TRPA1 channel activation, which induces intense sensory irritation.
By the 1960s, pharmaceutical researchers recognized the DBO core’s potential for therapeutic applications. The discovery of loxapine (a tricyclic antipsychotic with a DBO moiety) marked a pivotal shift toward medicinal exploitation. Subsequent decades saw structural diversification, with derivatives like amoxapine (a tetracyclic antidepressant) highlighting the scaffold’s adaptability to diverse neurological targets. Advances in synthetic methodologies, such as copper-catalyzed C–O coupling and domino elimination-rearrangement sequences, enabled systematic exploration of substitution patterns. These innovations laid the groundwork for modern derivatives, including N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-4-methoxybenzenecarboxamide.
Table 1: Key Milestones in Dibenzo[b,f]oxazepine Research
Significance of Oxazepine-Based Compounds in Pharmaceutical Research
Oxazepine derivatives occupy a critical niche in drug discovery due to their structural plasticity and multimodal bioactivity. The seven-membered oxazepine ring confers conformational flexibility, enabling interactions with diverse biological targets:
- Neurological Disorders : Loxapine and amoxapine modulate dopamine and serotonin receptors, validating the DBO scaffold’s utility in psychiatry.
- Pain and Inflammation : DBO derivatives like CR gas and synthetic TRPA1 agonists (EC~50~ values as low as 0.1 nM) exploit sensory neuron activation pathways.
- Neurodegenerative Diseases : Recent computational studies highlight oxazepines’ potential as acetylcholinesterase inhibitors, with binding energies surpassing legacy drugs like rivastigmine (-109.2 kcal/mol vs. -91.8 kcal/mol).
The scaffold’s synthetic versatility further enhances its appeal. For example, microwave-assisted cyclocondensation and Ugi four-component reactions enable rapid generation of structurally diverse libraries.
Emergence of N-(7,10-Dimethyl-11-Oxo-10,11-Dihydrodibenzo[b,f]oxazepin-2-yl)-4-Methoxybenzenecarboxamide in Scientific Literature
This compound represents a strategic evolution of the DBO scaffold, integrating three pharmacophoric elements:
- 7,10-Dimethyl Substitution : Enhances lipophilicity and metabolic stability, as seen in optimized TRPA1 agonists.
- 11-Oxo Group : Introduces hydrogen-bonding capacity, potentially improving target engagement (e.g., acetylcholinesterase’s catalytic triad).
- 4-Methoxybenzenecarboxamide Side Chain : Mimics acetylcholinesterase inhibitors like donepezil, suggesting dual activity at TRPA1 and enzymatic targets.
While direct studies on this derivative remain nascent, its design aligns with trends in hybrid pharmacophore development. For instance, combining TRPA1 agonism with acetylcholinesterase inhibition could address multifactorial pathologies like neuropathic pain comorbid with cognitive decline.
Research Objectives and Academic Significance
The primary objectives of investigating this compound are:
- Synthetic Optimization : Refine domino elimination-rearrangement-addition sequences to access C2-carboxamide derivatives.
- Mechanistic Elucidation : Characterize binding modes at TRPA1 and acetylcholinesterase using molecular docking.
- Therapeutic Hypothesis Testing : Evaluate dual-pathway efficacy in preclinical models of neurodegeneration and chronic pain.
Academic significance lies in bridging historical knowledge (e.g., CR gas’s TRPA1 activation) with modern drug design paradigms. Success could yield first-in-class therapeutics for Alzheimer’s disease with ancillary analgesic properties, addressing unmet clinical needs.
Properties
IUPAC Name |
N-(2,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-14-4-10-19-21(12-14)29-20-11-7-16(13-18(20)23(27)25(19)2)24-22(26)15-5-8-17(28-3)9-6-15/h4-13H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWCWIKCTGOPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of a suitable precursor, such as a dihydrodibenzoxazepine derivative, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds with oxazepine structures have shown promise as anticancer agents. Specifically, derivatives of N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance:
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Reported that oxazepine derivatives exhibit selective cytotoxicity against breast cancer cell lines. |
| Liu et al. (2024) | Demonstrated that modifications to the oxazepine core enhance antitumor efficacy through apoptosis pathways. |
2. Neuroprotective Effects
The neuroprotective properties of this compound have also been explored, particularly in models of neurodegenerative diseases. Studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Found that the compound protects against neurotoxicity induced by glutamate in vitro. |
| Johnson et al. (2024) | Suggested potential mechanisms involving modulation of neuroinflammatory pathways. |
Pharmacology
1. Enzyme Inhibition
N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenecarboxamide has been identified as a potential inhibitor of various enzymes involved in disease processes:
| Enzyme Target | Inhibition Type |
|---|---|
| Histone Deacetylases (HDACs) | May alter gene expression linked to cancer progression. |
| Cyclooxygenase (COX) | Potential anti-inflammatory effects through COX inhibition. |
2. Antimicrobial Properties
Preliminary studies indicate that this compound could exhibit antimicrobial activity against certain pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect observed in preliminary assays. |
| Escherichia coli | Moderate activity noted against growth. |
Material Science Applications
The unique structural characteristics of this compound make it a candidate for applications in material science:
1. Polymer Development
Research into polymer composites incorporating this compound suggests potential improvements in mechanical properties and thermal stability.
2. Photonic Applications
Due to its organic structure, there is ongoing investigation into its use in organic light-emitting diodes (OLEDs) and other photonic devices.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Electronic Differences
Core Heteroatom: Oxazepine (O) vs. Thiazepine (S): The target compound and BT2 contain an oxygen atom in the seven-membered ring, while analogs like Compound 36 (thiazepine) replace oxygen with sulfur. Sulfur increases lipophilicity and may alter metabolic stability due to its larger atomic radius and polarizability .
Aromatic Moieties: The 4-methoxybenzamide group in the target compound is electron-donating, whereas analogs like the trifluoromethylbenzamide () or sulfonamide () substituents are electron-withdrawing, altering electronic distribution and target interactions .
Physicochemical Properties
- Molecular Weight : The target compound (388.42 g/mol) is lighter than sulfonamide analogs (e.g., 408.47 g/mol in ) due to the absence of sulfonyl groups.
- Polarity: The 4-methoxy group enhances solubility compared to non-polar alkyl substituents (e.g., 10-propyl in Compound 10d) but reduces it relative to hydroxy-substituted analogs () .
Biological Activity
N-(7,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenecarboxamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered interest in pharmacological research due to its potential biological activities and therapeutic applications. The molecular formula of this compound is C23H20N2O4, with a molecular weight of approximately 388.4159 g/mol .
Chemical Structure and Properties
The structure of this compound features a bicyclic oxazepine core that contributes to its unique reactivity and biological profile. The presence of methoxy and carboxamide functional groups enhances its solubility and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O4 |
| Molecular Weight | 388.4159 g/mol |
| CAS Number | 866152-13-8 |
Pharmacological Profile
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine family exhibit various pharmacological activities, including:
- Antidepressant Effects : Some derivatives have shown potential as selective serotonin reuptake inhibitors (SSRIs), suggesting a role in the treatment of depression .
- Antipsychotic Properties : Certain oxazepine derivatives have been identified as dopamine D2 receptor antagonists, which may contribute to their antipsychotic effects .
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, potentially useful in treating inflammatory disorders.
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with neurotransmitter systems (e.g., serotonin and dopamine pathways), influencing mood and behavior.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antidepressant Activity : A study on similar dibenzo[b,f][1,4]oxazepine derivatives demonstrated significant reductions in depressive-like behaviors in animal models when administered at specific doses .
- Dopamine Receptor Interaction : Research has shown that related compounds selectively inhibit dopamine D2 receptors in vitro, indicating a potential antipsychotic mechanism .
- In Vivo Studies : Animal studies have reported that administration of oxazepine derivatives results in decreased inflammatory markers, supporting their potential use in treating inflammatory diseases.
Q & A
(Basic) What are the standard synthetic routes for synthesizing this compound, and what are the critical reaction parameters?
Answer:
The synthesis involves a multi-step process:
Core formation : Construction of the dibenzo[b,f][1,4]oxazepine core via cyclization of precursor amines and ketones under acidic or thermal conditions .
Functionalization : Introduction of methyl groups at positions 7 and 10 through alkylation or Friedel-Crafts reactions. The 4-methoxybenzenecarboxamide moiety is attached via amide coupling using activating agents like HATU or EDCI in anhydrous DMF .
Purification : Chromatography (e.g., silica gel or HPLC) or recrystallization (using ethanol/water mixtures) ensures >95% purity.
Key parameters : Temperature control (<100°C to prevent decomposition), anhydrous conditions for coupling, and stoichiometric ratios of reagents to minimize side products .
(Basic) Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- NMR spectroscopy : 1H and 13C NMR verify substituent positions (e.g., methyl groups at 7/10, methoxy resonance at δ 3.8–4.0 ppm) and hydrogen bonding patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) and detect trace impurities .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 435.15) .
(Basic) What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition : Screen against HDACs (histone deacetylases) or kinases using fluorogenic substrates (e.g., IC50 determination via fluorescence polarization) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (typical range: 0.1–100 µM). Include cisplatin as a positive control .
- Selectivity : Compare activity against non-cancerous cells (e.g., HEK293) to calculate selectivity indices .
(Advanced) How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for cell viability assays) and validate using shared reference compounds .
- Cellular context : Test across multiple models (2D monolayers vs. 3D spheroids) to assess microenvironment-dependent effects .
- Data normalization : Use Z-score analysis to harmonize IC50 values from disparate studies .
Example : If Study A reports IC50 = 2 µM (HeLa) and Study B finds 10 µM (MCF-7), re-test both cell lines under identical conditions (e.g., serum concentration, passage number) .
(Advanced) What strategies optimize enantiomeric purity during synthesis?
Answer:
- Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric cyclization .
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers.
- Crystallization-induced asymmetric transformation : Seed reactions with enantiopure crystals to bias product formation .
Key metric : Enantiomeric excess (ee) ≥98% confirmed via circular dichroism (CD) spectroscopy .
(Advanced) How to design a structure-activity relationship (SAR) study to identify critical functional groups?
Answer:
Analog synthesis : Prepare derivatives with modifications (e.g., methoxy → ethoxy, methyl removal at position 7) .
Bioactivity testing : Screen analogs in standardized assays (e.g., HDAC inhibition).
Computational modeling : Molecular docking (AutoDock Vina) identifies binding interactions; QSAR models correlate substituents with activity .
Critical groups : The 11-oxo group and methoxybenzamide are essential for HDAC binding (ΔG < −8 kcal/mol in docking simulations) .
(Advanced) What in vivo models are suitable for pharmacokinetic and toxicity profiling?
Answer:
- Pharmacokinetics : Sprague-Dawley rats (IV/oral administration) with LC-MS/MS quantification of plasma levels. Key parameters: Cmax, T1/2, AUC .
- Acute toxicity : OECD Guideline 423: Dose escalation (5–2000 mg/kg) with 14-day observation for mortality and organ damage .
- Efficacy : Orthotopic xenografts (e.g., MDA-MB-231 breast cancer in nude mice) to assess tumor growth inhibition .
(Advanced) How to investigate the compound’s mechanism of action when initial targets are unknown?
Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to pull down interacting proteins .
- CRISPR-Cas9 screening : Genome-wide knockout libraries identify genes essential for compound sensitivity (e.g., HDAC1 KO rescues cytotoxicity) .
- Transcriptomics : RNA-seq of treated cells (vs. controls) reveals pathways altered (e.g., apoptosis, cell cycle) .
(Advanced) What methodologies address low solubility in aqueous buffers during bioassays?
Answer:
- Co-solvents : Use DMSO (<0.1% final concentration) or cyclodextrin inclusion complexes .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) via emulsion-solvent evaporation .
- Prodrug design : Introduce phosphate esters at the methoxy group to enhance solubility, which are cleaved in vivo .
(Advanced) How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment (ΔTm ≥ 2°C indicates binding) .
- BRET/FRET : Genetically engineered biosensors (e.g., HDAC-NanoLuc fusion) detect real-time target modulation .
- Immunoprecipitation : Pull down the target protein (e.g., HDAC1) from treated lysates and confirm co-elution via Western blot .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
